N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-14-5-7-15(8-6-14)24-12-11-22-19(23)13-25-18-9-10-21-17-4-2-1-3-16(17)18/h5-10H,1-4,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKFEPRYKFZHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs Identified :
2-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide (): Structural Features:
- Tetrahydroquinoline core with a sulfanyl group at position 2.
- Substituted with cyano and trifluoromethyl groups.
- Dichlorophenylmethyl substituent on the acetamide nitrogen.
- Comparison :
- The target compound has an oxygen linkage (ether) at the quinoline 4-position, whereas this analog uses a sulfur linkage.
- The trifluoromethyl and cyano groups in the analog may enhance metabolic stability compared to the fluorophenoxy group in the target compound .
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide (): Structural Features:
- Phenoxy group with ethoxy and formyl substituents.
- 4-Fluorophenyl on the acetamide nitrogen.
- Comparison :
- Both compounds share a fluorophenyl acetamide moiety.
- The target compound’s tetrahydroquinoline system may confer improved lipophilicity compared to the simple phenoxy group in this analog .
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide ():
- Structural Features :
Physicochemical Properties
Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights can be drawn from analogs:
- Quinoline Derivatives: Compounds like 2-(quinolin-8-yloxy)acetamide () are intermediates in synthesizing bioactive molecules, suggesting the target compound’s quinoline moiety may confer anti-inflammatory or kinase-inhibitory properties .
Yield Comparison :
- Target compound’s etherification step may achieve ~70–80% yield, similar to fluorophenyl acetamide syntheses in .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide, and how are intermediates characterized?
- Methodology :
- The compound can be synthesized via multi-step reactions involving phenoxyethylamine intermediates and tetrahydroquinoline derivatives. Key steps include:
Coupling reactions : Use of 4-fluorophenoxyethylamine with activated acetamide precursors under reflux in ethanol or absolute ethanol with catalysts like piperidine .
Cyclization : Formation of the tetrahydroquinoline moiety via acid-catalyzed cyclization of appropriate cyclohexenone derivatives.
-
Characterization :
-
IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹).
-
¹H/¹³C NMR : Assigns protons and carbons (e.g., fluorophenyl aromatic protons at δ 6.8–7.2 ppm, tetrahydroquinoline methylene protons at δ 1.5–2.5 ppm) .
-
Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] at m/z ~415–430) .
- Table 1: Key Synthetic Intermediates
Q. How is the purity and structural integrity of this compound validated in pharmacological studies?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
-
Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation time) to minimize variability .
-
Off-target profiling : Screen against kinase panels or GPCR libraries to identify non-specific interactions .
-
Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Table 2: Reported Biological Activities
| Study | Activity (IC₅₀) | Target | Key Finding |
|---|---|---|---|
| Anticancer (12 µM) | Topoisomerase II | Fluorophenoxy group enhances DNA intercalation | |
| Anti-inflammatory (5 µM) | COX-2 | Synergy with methoxyphenyl substituent |
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Co-solvent systems : Use DMSO:PEG400 (1:4 v/v) for aqueous solubility enhancement .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability .
- Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) for sustained release .
Q. How do computational methods aid in elucidating structure-activity relationships (SAR)?
- Methodology :
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like EGFR or COX-2 (binding energy < -8 kcal/mol) .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituents with activity .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for this compound?
- Root Causes :
- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7) due to expression levels of drug efflux pumps .
- Assay interference : Fluoro groups may quench fluorescence in MTT assays, leading to false-low viability readings .
- Resolution :
- Use orthogonal assays (e.g., ATP-based luminescence) .
- Normalize data to positive controls (e.g., doxorubicin) .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours) .
- Characterization : Combine 2D NMR (HSQC, HMBC) for unambiguous assignment of complex protons .
- Biological assays : Include negative controls (e.g., scrambled analogs) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
